molecular formula C11H16ClNO2 B1647830 Methyl 3-[3-(aminomethyl)phenyl]propanoate hydrochloride

Methyl 3-[3-(aminomethyl)phenyl]propanoate hydrochloride

Cat. No.: B1647830
M. Wt: 229.7 g/mol
InChI Key: LSPIMZFTGDAXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[3-(aminomethyl)phenyl]propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is a white to off-white crystalline powder that is used in various scientific research applications. This compound is known for its unique structure, which includes an aminomethyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[3-(aminomethyl)phenyl]propanoate hydrochloride typically involves the esterification of 3-(3-aminomethylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-(aminomethyl)phenyl]propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or amines can be used under mild conditions.

Major Products

    Oxidation: 3-(3-Carboxyphenyl)propanoic acid.

    Reduction: 3-(3-Aminomethylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[3-(aminomethyl)phenyl]propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[3-(aminomethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, facilitating binding and subsequent biological activity. The ester group can undergo hydrolysis to release the active aminomethylphenylpropanoic acid, which can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[3-(aminomethyl)phenyl]propanoate hydrochloride is unique due to its specific aminomethyl substitution on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.7 g/mol

IUPAC Name

methyl 3-[3-(aminomethyl)phenyl]propanoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12;/h2-4,7H,5-6,8,12H2,1H3;1H

InChI Key

LSPIMZFTGDAXDX-UHFFFAOYSA-N

SMILES

COC(=O)CCC1=CC(=CC=C1)CN.Cl

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)CN.Cl

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(3-cyano-phenyl)-acrylic acid methyl ester of Step B (1.37 g, 7.32 mmol), 10% palladium on carbon (1.0 g), and HCl (4N in dioxane, 3 mL) in MeOH (50 mL) was hydrogenated on a Parr shaker at 50 psi for 65 h. The catalyst was removed by filtration through Celite and the solution was concentrated to provide the title compound (1.97 g). 1H NMR (400 MHz, CD3OD) δ 7.35-7.24 (m, 4H), 4.06 (s, 2H), 3.60 (s, 3H), 2.92 (t, 2H), 2.64 (t, 2H).
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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